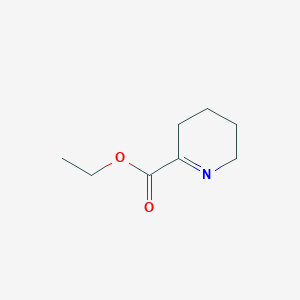

Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate

Overview

Description

Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate is a heterocyclic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is part of the tetrahydropyridine family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, which facilitates the cyclization process . The reaction is usually carried out at elevated temperatures to ensure complete cyclization and high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher efficiency and yield in an industrial setting .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce more saturated tetrahydropyridine derivatives .

Scientific Research Applications

Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

- Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate

- Diethyl 3-benzoyl-6-phenyl-1-propyl-1,2,3,4-tetrahydropyridine-3,5-dicarboxylate

Comparison: Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate is unique due to its specific structural features and the presence of an ethyl ester group, which can influence its reactivity and biological activity.

Biological Activity

Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound belongs to the tetrahydropyridine family, characterized by a saturated six-membered ring containing nitrogen. The compound is often utilized as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for various modifications that can enhance its biological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Modulation : The compound acts as a ligand for various enzymes, influencing their activity. This modulation can lead to enzyme inhibition or activation, thereby affecting metabolic pathways.

- Neurotransmitter Pathway Interaction : It has been shown to cross the blood-brain barrier and selectively target dopaminergic neurons. This property makes it a candidate for treating neurological disorders by modulating neurotransmitter levels.

- Receptor Binding : this compound can bind to specific receptors in the body, potentially influencing physiological responses.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Several studies have indicated that derivatives of tetrahydropyridines possess significant antimicrobial properties. For instance, modifications in the structure can enhance efficacy against various bacterial strains .

- Anticancer Potential : Research has highlighted the anticancer properties of tetrahydropyridine derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro .

- Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties through the modulation of inflammatory pathways .

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

This suggests potential applications in developing new antimicrobial agents.

Research on Anticancer Activity

In another study focused on its anticancer properties, this compound was tested against several cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These results indicate its potential as a lead compound for further development in cancer therapy.

Properties

IUPAC Name |

ethyl 2,3,4,5-tetrahydropyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKWHGQMGIQTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665121 | |

| Record name | Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219718-35-1 | |

| Record name | Ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.